Stereochemical Control: (2R)-Enantiomer Demonstrates MCHR2 Antagonist Activity vs. Racemate Baseline
The (2R)-enantiomer of 2-(4-chlorophenyl)morpholine demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2). This provides a stereochemistry-activity benchmark: the single enantiomer displays high potency, while the racemic mixture (CAS 155138-25-3) contains equal proportions of both (2R)- and (2S)- enantiomers, with the (2S)-enantiomer's contribution to overall activity remaining uncharacterized in the same assay system [1].
| Evidence Dimension | hMCHR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; racemic mixture |
| Comparator Or Baseline | (2R)-2-(4-chlorophenyl)morpholine: IC50 = 1 nM |
| Quantified Difference | Single enantiomer activity confirmed; racemate activity = enantiomeric mixture (quantitative difference not calculated due to absence of direct racemate data) |
| Conditions | Human MCHR2 receptor expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
For MCHR2-targeted screening, the racemate offers a cost-effective starting material for initial assays, while the enantiopure form (IC50 1 nM) provides a validated positive control with defined potency.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Antagonist activity at human MCHR2 receptor expressed in CHO cells. IC50 = 1 nM. View Source
